BenchChemオンラインストアへようこそ!

17-epi-Desogestrel Methanesulfonate

Steroid Chemistry Chiral Separation Pharmacophore Mapping

For generic pharmaceutical R&D and QC, generic impurity standards are insufficient. Procure this specific 17-epi stereoisomer methanesulfonate salt to develop stability-indicating HPLC methods per ICH Q2(R1). Its distinct stereochemistry and salt form directly impact chromatographic behavior, enabling accurate quantification of this critical impurity. Essential for ANDA submissions to demonstrate pharmaceutical equivalence by profiling the specific isomer, ensuring batch release and stability study compliance per ICH Q3A.

Molecular Formula C23H32O3S
Molecular Weight 388.6 g/mol
Cat. No. B13862437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-epi-Desogestrel Methanesulfonate
Molecular FormulaC23H32O3S
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)OS(=O)(=O)C)CCC4=CCCCC34
InChIInChI=1S/C23H32O3S/c1-5-22-15-16(3)21-18-10-8-7-9-17(18)11-12-19(21)20(22)13-14-23(22,6-2)26-27(4,24)25/h2,9,18-21H,3,5,7-8,10-15H2,1,4H3/t18-,19-,20-,21+,22-,23-/m0/s1
InChIKeyOAJIWQGOBSHLFQ-FHEJEKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-epi-Desogestrel Methanesulfonate: A Critical Stereoisomeric Impurity Reference Standard for Desogestrel Pharmaceutical Analysis


17-epi-Desogestrel Methanesulfonate is a key stereoisomeric impurity reference standard for the third-generation progestin Desogestrel, classified as a beta-isomer (17β-ol) derivative . Desogestrel is a prodrug that undergoes hepatic conversion to its active metabolite, etonogestrel, a process highly sensitive to the stereochemistry at the C-17 position [1]. This compound serves as a critical analytical tool for ensuring the purity, safety, and efficacy of Desogestrel Active Pharmaceutical Ingredient (API) and finished dosage forms, as the presence of this isomer can significantly impact the pharmacological profile [2].

The Critical Need for 17-epi-Desogestrel Methanesulfonate in Method Validation vs. Generic Impurity Standards


Procuring a generic 'Desogestrel impurity' standard is insufficient for rigorous analytical method development and validation due to the compound's specific stereochemical and functional modifications. Desogestrel's pharmacological activity is exquisitely sensitive to the orientation at the C-17 position, where the 17-epi (beta) configuration represents a distinct stereoisomer of the active prodrug [1]. Furthermore, the methanesulfonate salt form offers unique physicochemical properties, such as improved solubility and stability, that directly influence chromatographic behavior (e.g., retention time, peak shape) in critical techniques like HPLC . Without a specific, well-characterized standard for this exact impurity, accurate identification, quantification, and setting of acceptance criteria per ICH Q3A guidelines become unreliable, jeopardizing ANDA submissions and quality control .

Quantitative Differentiation of 17-epi-Desogestrel Methanesulfonate: A Comparative Analysis Against Reference Standards


Stereochemical Identity at C-17: The Defining 17β-OH Configuration

17-epi-Desogestrel Methanesulfonate is defined by its beta-orientation of the 17-hydroxyl group (17β-OH), as opposed to the alpha-orientation (17α-OH) found in the active prodrug Desogestrel . This stereochemical difference is not a minor variation but a fundamental change that alters the molecule's three-dimensional shape and its interaction with biological targets and analytical separation media. This distinction is paramount as pharmacopoeias assign specific impurity codes (e.g., EP Impurity B) to the 17β-isomer, underscoring its regulatory significance [1].

Steroid Chemistry Chiral Separation Pharmacophore Mapping

Molecular Weight and Formula: Foundation for Accurate Purity and Potency Calculation

The molecular weight of 17-epi-Desogestrel Methanesulfonate is 310.47 g/mol, a key parameter for precise quantitative analysis [1]. This value serves as a baseline for calculating the mass of the impurity in a sample when using techniques like HPLC-UV or LC-MS. In contrast, other common Desogestrel impurities, such as the 3-hydroxy derivative (EP Impurity E, 326.48 g/mol) [2] or the active metabolite etonogestrel (EP Impurity D, 310.47 g/mol but differing structure) , have distinct molecular weights that would require different response factors in a non-specific detector. Using the correct molecular weight for 17-epi-Desogestrel is essential for determining the true percent impurity content relative to the API [3].

Analytical Chemistry Pharmaceutical QC Mass Spectrometry

Differentiation from Active Metabolite Etonogestrel via Functional Group Analysis

17-epi-Desogestrel Methanesulfonate must be reliably distinguished from the active metabolite etonogestrel (3-keto-desogestrel) in analytical methods. Both compounds share the same molecular weight (310.47 g/mol) but possess different functional groups, leading to distinct chromatographic and mass spectrometric behaviors . In BP 2025 monographs, a system suitability test uses relative retention times (RRT) to differentiate impurities: with reference to desogestrel (RRT=1.0), impurity D (etonogestrel) has an RRT of approximately 0.25 [1]. While a specific RRT for 17-epi-Desogestrel is not listed, its different polarity due to the methanesulfonate group ensures it elutes at a distinct time, preventing co-elution [2].

Prodrug Metabolism Impurity Profiling LC-MS

Application as a Reference Standard in ANDA and DMF Submissions

17-epi-Desogestrel Methanesulfonate is specifically employed as a reference standard in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to demonstrate analytical control of the stereoisomeric impurity [1]. Its use is mandated for method validation, system suitability testing, and establishing a relative response factor (RRF) against the Desogestrel API peak . This is in contrast to a less-specific impurity standard, which might not be accepted by regulatory bodies for the identification and quantification of this specific, stereochemically-defined process-related impurity [2].

Regulatory Science Generic Drug Development Quality Assurance

Defined Industrial and Research Applications for 17-epi-Desogestrel Methanesulfonate


HPLC Method Development and Validation for Desogestrel API Purity

Analytical R&D laboratories should procure 17-epi-Desogestrel Methanesulfonate to develop and validate a specific, stability-indicating HPLC method capable of resolving the target isomer from the Desogestrel API and other known impurities. The distinct chromatographic behavior predicted for this compound, due to its unique stereochemistry and methanesulfonate group, is essential for establishing system suitability criteria, determining limits of detection (LOD) and quantitation (LOQ), and ensuring method specificity per ICH Q2(R1) guidelines .

Quality Control for Desogestrel Drug Substance and Drug Product Release

QC departments require this specific standard for the routine batch analysis of Desogestrel API and finished pharmaceutical products (e.g., tablets). The reference standard is used to prepare calibration standards and spiked samples for accurate quantification of the 17-epi isomer impurity. Reporting this value against established acceptance criteria, derived from ICH Q3A thresholds, is a mandatory part of batch release documentation [1].

Forced Degradation and Stability Studies

This standard is a key component of stress testing (forced degradation) and formal stability studies. By spiking the standard into a Desogestrel sample, researchers can monitor for the potential formation of the 17-epi isomer under various conditions (heat, light, humidity, pH extremes). This data is critical for understanding degradation pathways and justifying the shelf life and storage conditions of the drug product [2].

Supporting ANDA Submissions for Generic Desogestrel Products

For generic pharmaceutical companies, the procurement and use of 17-epi-Desogestrel Methanesulfonate is a critical step in the preparation of ANDA submissions. The dossier must include comprehensive analytical data demonstrating that the generic product's impurity profile is comparable to the Reference Listed Drug (RLD). This specific standard enables the precise identification and quantification of the stereoisomer, providing the necessary evidence to support a claim of pharmaceutical equivalence [3].

Quote Request

Request a Quote for 17-epi-Desogestrel Methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.